molecular formula C13H21N3O3 B2572298 tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate CAS No. 1803597-73-0

tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate

Cat. No.: B2572298
CAS No.: 1803597-73-0
M. Wt: 267.329
InChI Key: JWIDTJXINOQSNT-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is a synthetic organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by the presence of a tert-butyl group, a pyrazole ring, and a carbamate functional group. This compound is particularly notable for its role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic.

Mechanism of Action

Target of Action

Tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is an important intermediate product in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria . Therefore, the primary targets of this compound are bacterial cells, specifically their cell wall synthesis machinery.

Mode of Action

The compound interacts with its targets by inhibiting the synthesis of the bacterial cell wall . This is achieved through the binding and inactivation of penicillin-binding proteins (PBPs), which are essential for cell wall synthesis in bacteria . The inhibition of PBPs leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Biochemical Pathways

The compound affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting PBPs, it disrupts the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption leads to the weakening and eventual rupture of the cell wall, causing bacterial cell death .

Pharmacokinetics

As an intermediate in the synthesis of ceftolozane , its ADME properties would be significantly altered during the subsequent steps of drug synthesis. The final drug, ceftolozane, is known to have good bioavailability when administered intravenously .

Result of Action

The result of the action of this compound, through its role in the synthesis of ceftolozane, is the effective killing of a broad spectrum of bacteria . This includes potent activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Action Environment

The action of this compound, and its resultant compound ceftolozane, can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of efflux pumps or other resistance mechanisms in bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate typically involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality. The overall yield of the industrial process can reach up to 59.5% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

tert-Butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate
  • tert-Butyl N-{2-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-oxopropyl}carbamate

Uniqueness

tert-Butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of ceftolozane and other pharmaceuticals .

Properties

IUPAC Name

tert-butyl N-[2-formyl-3-(1-methylpyrazol-4-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)14-6-11(9-17)5-10-7-15-16(4)8-10/h7-9,11H,5-6H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIDTJXINOQSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CN(N=C1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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